molecular formula C10H9IN2O3S B8635128 methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate

methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B8635128
M. Wt: 364.16 g/mol
InChI Key: YAOPVMHNKVCZDZ-UHFFFAOYSA-N
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Description

Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 4-methoxy-1,3-benzothiazole, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The carbamate moiety may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-methoxy-1-nitrobenzene: Shares the methoxy and iodine groups but differs in the presence of a nitro group instead of a carbamate.

    Benzimidazole derivatives: Similar heterocyclic structure but with different functional groups and biological activities.

    Imidazole-containing compounds: Another class of heterocycles with distinct chemical properties and applications.

Uniqueness

Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the iodine atom, methoxy group, and carbamate moiety makes it a versatile compound for various scientific and industrial purposes.

References

Properties

Molecular Formula

C10H9IN2O3S

Molecular Weight

364.16 g/mol

IUPAC Name

methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C10H9IN2O3S/c1-15-6-4-3-5(11)8-7(6)12-9(17-8)13-10(14)16-2/h3-4H,1-2H3,(H,12,13,14)

InChI Key

YAOPVMHNKVCZDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)I)SC(=N2)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Methoxy-benzothiazol-2-yl)-carbamic acid methyl ester (31.0 g, 130 mmol) and sodium acetate (32.3 g, 394 mmol) are dissolved in 400 ml of glacial acetic acid and slowly treated with iodine monochloride (13.5 ml, 264 mmol) at 0° C. The reaction mixture is then slowly warmed to room temperature and stirred for 15 hours. After addition of water (1.31), the formed precipitate is filtered off and washed with water. The filter cake is then dissolved in a minimal amount of tetrahydrofarane (about 150 ml) and decolorized with 1M aqueous sodium thiosulfate. The product is precipitated by the addition of water (about 2.0 l), filtered off and dried at 60° C. for 12 hours. 42.3 g (89%) white solid. MS: m/e=364 (M+).
Name
(4-Methoxy-benzothiazol-2-yl)-carbamic acid methyl ester
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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